Boron phosphate
Description
Significance of Boron Phosphate (B84403) in Advanced Chemical Systems Research
The significance of boron phosphate in advanced chemical systems research stems primarily from its versatile properties and potential applications across various fields, including catalysis, materials science, and even potential biological applications. ontosight.ai
In catalysis, this compound functions as an effective solid acid catalyst, benefiting from the presence of both Lewis and Brønsted acid sites. bohrium.commdpi.com This dual acidity makes it active in a range of organic reactions, such as dehydration, alkylation, and oligomerization. mdpi.com Its high surface area and thermal stability further enhance its catalytic performance. ontosight.ai Research has explored its use as a selective catalyst for the oxidative dehydrogenation (ODH) of alkanes, with studies demonstrating good activity and selectivity for three-dimensional ordered macroporous this compound materials. bohrium.com this compound can also serve as a support material for catalysts, as seen in the development of B₂O₃@BPO₄ sandwich-like hollow sphere catalysts and oxygen vacancy-rich BPO₄ hollow spheres coated with hexagonal boron nitride (h-BN), which exhibit good catalytic performance due to synergistic effects. bohrium.com
In materials science, BPO₄ is being investigated for its potential in developing advanced ceramics, glasses, and composite materials. ontosight.ai Its hardness, thermal resistance, and chemical inertness are particularly advantageous for applications in harsh environments. ontosight.ai The addition of boron oxide (B₂O₃) to phosphate glasses, for instance, has been shown to improve their mechanical, thermal, and physical properties by creating P-O-B crosslinks between phosphate chains. scielo.br This can lead to increased density and Vickers hardness in boron-phosphate glasses. scielo.br Research into boron-phosphate glasses in systems like CaO-P₂O₅-K₂O-B₂O₃ has demonstrated promising mechanical properties and potential bioactive characteristics, suggesting applications in tissue engineering. scielo.br this compound's ability to function as a solid acid has also been explored in materials like epoxy, where it can catalyze pyrolysis at lower temperatures, reduce flammable gas release, and promote char formation, indicating its utility as a flame retardant. taylorandfrancis.com
While less common, this compound also shows potential in biological systems, including possible use in drug delivery and as a component in bioactive glasses, leveraging boron's known biological activity. ontosight.ai
Historical Context of this compound Research Trajectories
The historical trajectory of this compound research reflects a growing understanding of its synthesis, structure, and potential applications. The simplest and long-established method for producing BPO₄ involves the reaction of phosphoric acid and boric acid, typically at temperatures ranging from 80 °C to 1200 °C. wikipedia.orgekb.eg Early research focused on understanding the fundamental synthesis parameters, noting that lower temperatures (below 600 °C) tend to produce partially soluble, amorphous forms, while higher temperatures yield stable, crystalline, and less soluble products. researchgate.netekb.eg The crystallinity and insolubility of BPO₄ compounds have been shown to increase with increasing synthesis temperature and heating time. researchgate.netekb.eg
The structural chemistry of borophosphates has been a subject of extensive study, with initial attempts to systemize their structures appearing in the late 20th century. acs.org These efforts often adapted classification principles developed for silicates, although the greater structural complexity of borophosphates necessitated amendments and supplements to these rules. acs.org Borophosphates are classified based on linking principles of their primary building units and can be divided into anhydrous and hydrated phases, further categorized by the molar ratio of boron to phosphorus. acs.org The structure of BPO₄ itself can vary depending on synthesis conditions, with an ordinary structure isomorphous with β-cristobalite obtained at pressure, and a compound isomorphic with α-quartz resulting from high-pressure synthesis. wikipedia.org
Historically, this compound has found applications in various areas, including agriculture as a slow-release boron source, in the manufacturing of synthetic herbicides, and widely as a catalyst. researchgate.netekb.eg Its use as a flame retardant, composite additive, and phosphating agent has also been documented. researchgate.netekb.eg The recognition of its solid acid properties has further expanded its potential applications, particularly in catalyzing reactions in organic synthesis and in material modification for enhanced fire resistance. wikipedia.orgtaylorandfrancis.com More recent research trajectories have explored novel synthesis methods, such as hydrothermal and microwave synthesis, alongside traditional solid-state reactions and high-temperature solution growth, to achieve desired crystal structures, purity, and properties for specific advanced applications. wikipedia.orgacs.org The ongoing research into this compound underscores its continued relevance as a subject of academic inquiry for developing new materials and chemical processes.
Selected Properties of this compound
| Property | Value | Source |
| Molecular Weight | ~105.78 g/mol | ontosight.aiamericanelements.com |
| Density | ~2.52 - 2.81 g/cm³ | ontosight.aiamericanelements.com |
| Melting Point | >1400 °C | americanelements.comereztech.com |
| Solubility in Water | Partially soluble (low temp synthesis), Insoluble (high temp synthesis) | researchgate.netekb.egamericanelements.com |
| Crystal Structure | Tetragonal (ordinary), β-cristobalite or α-quartz (depending on pressure) | ontosight.aiwikipedia.org |
| Thermal Stability | High | ontosight.ai |
| Chemical Resistance | Resistant to chemical corrosion | ontosight.ai |
Structure
2D Structure
Properties
IUPAC Name |
2,4,5-trioxa-1λ5-phospha-3-borabicyclo[1.1.1]pentane 1-oxide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO4P/c2-6-3-1(4-6)5-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCQBPDVHFKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12OP(=O)(O1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BPO4, BO4P | |
| Record name | boron(III) orthophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron(III)_orthophosphate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID10872553 | |
| Record name | Boron phosphate (B(PO4)) | |
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Molecular Weight |
105.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Boron phosphate (B(PO4)) | |
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| Record name | Boron phosphate | |
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CAS No. |
13308-51-5 | |
| Record name | Boron phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13308-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Boron phosphate (B(PO4)) | |
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| Record name | Boron phosphate (B(PO4)) | |
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| Record name | Boron phosphate (B(PO4)) | |
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| Record name | Boron orthophosphate | |
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Synthetic Methodologies for Boron Phosphate Materials
Conventional Synthetic Routes
Conventional methods for synthesizing boron phosphate (B84403) typically involve solid-state reactions between readily available boron and phosphorus sources at elevated temperatures.
Solid-State Reactions: Boric Acid and Phosphoric Acid Pathways
A common and straightforward method for producing boron phosphate is the solid-state reaction between boric acid (H₃BO₃) and phosphoric acid (H₃PO₄) wikipedia.orgresearchgate.netresearchgate.netekb.egchem-soc.siresearchgate.net. This reaction generally occurs within a temperature range of 80 °C to 1200 °C wikipedia.org.
The reaction can be represented by the following equation: H₃BO₃ + H₃PO₄ → BPO₄ + 3 H₂O wikipedia.org
Synthesis at relatively lower temperatures (e.g., 80-100 °C) typically yields a white amorphous powder wikipedia.orgchem-soc.si. Increasing the synthesis temperature and heating time leads to increased crystallinity of the this compound product researchgate.netresearchgate.net. For instance, heating the amorphous form at approximately 1000 °C for 2 hours can convert it into a microcrystalline product wikipedia.org. Studies have shown that the synthesis can occur even at room temperature, with crystallization being a gradual process chem-soc.siresearchgate.net. The molar ratio of boron to phosphorus in the product remains at approximately 1:1, regardless of the synthesis temperature chem-soc.siresearchgate.net.
Another solid-state approach involves the reaction of diammonium hydrogen phosphate ((NH₄)₂HPO₄) and boron oxide (B₂O₃) heated to 1000 °C researchgate.netmetu.edu.tr.
Detailed Research Findings: Research has investigated the effect of temperature and heating time on the properties of BPO₄ synthesized from boric acid and phosphoric acid. Compounds synthesized at 300 °C or less were found to be hygroscopic, while those synthesized between 500 °C and 1000 °C were non-hygroscopic and free-flowing researchgate.net.
Table 1: Effect of Temperature on this compound Properties (Synthesis from Boric Acid and Phosphoric Acid)
| Synthesis Temperature (°C) | Product State | Hygroscopicity |
| ≤ 300 | Amorphous powder | Hygroscopic |
| 500 - 1000 | Microcrystalline solid | Non-hygroscopic |
Precursor-Based Synthesis: Triethyl Borate (B1201080) and Boron Trichloride (B1173362) Approaches
This compound can also be synthesized using precursor compounds such as triethyl borate and boron trichloride researchgate.netresearchgate.netekb.egresearchgate.net. These methods often involve reactions between a phosphorus source and a boron precursor.
One reported method involves the reaction of phosphoric acid with triethyl borate ((CH₃CH₂)₃BO₃) wikipedia.orgresearchgate.netchem-soc.siresearchgate.net. Another approach utilizes triethyl phosphate ((CH₃CH₂)₃PO₄) and boron trichloride (BCl₃) wikipedia.orgresearchgate.netekb.egchem-soc.siresearchgate.net. Specific details regarding reaction conditions and product characteristics for these precursor-based routes are less extensively detailed in the provided snippets compared to the boric acid and phosphoric acid pathway.
Advanced Synthetic Techniques
Beyond conventional methods, advanced techniques have been developed to synthesize this compound, often offering advantages such as shorter reaction times, lower temperatures, and control over particle size and morphology.
Hydrothermal Synthesis Protocols
Hydrothermal synthesis is a method that utilizes hot aqueous solutions under high pressure to synthesize crystalline materials. This technique has been successfully applied to the preparation of this compound wikipedia.orgresearchgate.netmetu.edu.trgoogle.comfishersci.fifishersci.comnih.govtubitak.gov.trlookchemmall.comtubitak.gov.tr.
One hydrothermal method involves reacting boric acid (H₃BO₃) and phosphorus pentoxide (P₂O₅) by heating at 160 °C for 2 days to obtain a single-phase product researchgate.netmetu.edu.trtubitak.gov.tr. Another study reported hydrothermal synthesis using H₃BO₃, H₃PO₄, and short-chain n-alkylamines as starting materials to prepare nano-sized BPO₄ fishersci.fi.
Detailed Research Findings: Hydrothermal synthesis of BPO₄ from H₃BO₃ and P₂O₅ at 160 °C for 2 days yielded a single-phase product researchgate.netmetu.edu.trtubitak.gov.tr. Hydrothermal methods can also be used to produce nano-sized BPO₄, with the morphology and structure influenced by factors such as the presence of organic additives like n-alkylamines fishersci.fi.
Microwave-Assisted Synthesis Strategies
Microwave-assisted synthesis is a rapid and efficient method that uses microwave radiation to heat reactants directly, leading to significantly reduced reaction times compared to conventional heating. This technique has been explored for the synthesis of this compound wikipedia.orgresearchgate.netmetu.edu.trgoogle.comfishersci.fifishersci.comtubitak.gov.trlookchemmall.comtubitak.gov.trgoogle.com.
Microwave synthesis can transform a solid mixture of starting materials into crystalline this compound in a matter of minutes researchgate.netmetu.edu.trtubitak.gov.trlookchemmall.comtubitak.gov.trgoogle.com. For example, a mixture of (NH₄)₂B₄O₇·4H₂O and solid H₃PO₄ or B₂O₃ + P₂O₅ can be converted to crystalline BPO₄ in just 3 to 5 minutes using microwave irradiation researchgate.netmetu.edu.trtubitak.gov.trlookchemmall.comtubitak.gov.tr. Another microwave method uses phosphoric acid (or P₂O₅) and boric acid (or B₂O₃) with a molar ratio of P₂O₅:B₂O₃ between 0.8-1.2:1, achieving high yield and purity in minutes google.com.
Detailed Research Findings: Microwave synthesis offers a significant advantage in reaction time. Studies have shown the formation of crystalline BPO₄ in 3-5 minutes researchgate.netmetu.edu.trtubitak.gov.trlookchemmall.comtubitak.gov.tr. The use of specific precursor mixtures and microwave power levels can influence the reaction efficiency and product characteristics google.com. For instance, using phosphoric acid (85%) and boric acid with a P₂O₅ to B₂O₃ ratio of 1.1:1 and microwaving at 400W for 8 minutes resulted in pure this compound google.com.
Table 2: Comparison of Microwave Synthesis Parameters and Outcomes
| Phosphorus Source | Boron Source | P₂O₅:B₂O₃ Molar Ratio | Microwave Power (W) | Time (min) | Product Purity | Particle Size (nm) |
| Phosphoric acid | Boric acid | 1.1:1 | 400 | 8 | Pure | 20-100 |
| P₂O₅ | B₂O₃ | 1:1 | 1000 | 25 | >99% | Not specified |
Nanoscale this compound Preparation via Ultrasonic Homogenization
Ultrasonic homogenization is a technique that uses high-frequency sound waves to create cavitation and intense mixing, which can be used to produce nanoscale materials. This method has been employed to obtain nanoscaled this compound wikipedia.orgchem-soc.siatamanchemicals.com.
Nanoscaled BPO₄ can be obtained by applying ultrasonic homogenization to this compound synthesized by other methods, such as the reaction of boric acid and phosphoric acid wikipedia.orgchem-soc.siatamanchemicals.com. This post-synthesis treatment helps in breaking down larger particles into the nanoscale range.
Detailed Research Findings: Nanoscaled this compound has been successfully prepared using ultrasonic homogenization after initial synthesis from boric acid and phosphoric acid at 500 °C wikipedia.orgchem-soc.siatamanchemicals.com. The resulting nanoscaled BPO₄ has been investigated for its effects on material properties, such as enhancing the tensile strength of poly(vinyl alcohol) films wikipedia.orgresearchgate.net.
Influence of Synthesis Parameters on Material Characteristics
The characteristics of this compound materials, including their structural order and interaction with solvents, are highly dependent on the conditions under which they are synthesized. Controlling parameters like temperature, heating time, and pH allows for tailoring the properties of BPO₄ for specific applications.
Temperature and Heating Time Effects on Crystallinity
Temperature and heating time are critical factors determining the crystallinity of this compound. Synthesis at lower temperatures, such as 80-100 °C, often yields an amorphous white powder. wikipedia.org Increasing the synthesis temperature generally leads to a gradual increase in the crystallinity of the this compound product. researchgate.netchem-soc.siresearchgate.net For instance, heating the amorphous product at around 1000 °C for 2 hours can convert it into a microcrystalline material. wikipedia.org Research has shown that crystallinity increases progressively with higher synthesis temperatures and longer heating times. researchgate.netresearchgate.net
Studies synthesizing this compound from equimolar mixtures of boric acid and phosphoric acid at temperatures ranging from 25 °C to 1200 °C have demonstrated that synthesis occurs even at room temperature, but crystallization is a gradual process that is promoted at higher temperatures. chem-soc.si X-ray diffraction patterns of samples synthesized at increasing temperatures show sharper and more numerous diffraction lines, indicating a greater degree of crystallinity. chem-soc.si Similarly, the crystallinity of BPO₄ compounds synthesized by mixing boric acid and phosphoric acid and heating at temperatures from 25 °C to 1000 °C for 1 or 24 hours was found to increase with both increasing temperature and heating time. researchgate.net
The effect of temperature on crystallinity is also evident in the physical form of the synthesized material. Compounds synthesized at 300 °C or less tend to be hygroscopic and clump together, whereas those synthesized at 500 °C to 1000 °C are typically non-hygroscopic and free-flowing, consistent with increased crystallinity at higher temperatures. researchgate.net
Reaction Medium pH and Related Material Attributes
The pH of the reaction medium primarily influences the solubility of this compound. Studies have shown that the solubility of BPO₄ compounds decreases with decreasing pH. researchgate.netresearchgate.netekb.eg This suggests that more acidic conditions during synthesis or dissolution lead to lower solubility of the resulting this compound.
While the direct effect of synthesis pH on crystallinity is less explicitly detailed in the provided snippets compared to temperature, the solubility is a crucial material attribute influenced by pH. The decreased solubility at lower pH values is an important characteristic for applications where stability in acidic environments is required. researchgate.netresearchgate.netekb.eg
Research on boron adsorption using hydrogels has indicated that while higher adsorbent dosage generally leads to more boron adsorption, the optimal pH for removal can vary depending on the specific adsorbent. For instance, with a DMAPAA-co-DMAPAAQ hydrogel, high removal percentages were observed at both pH 3 and pH 9, with the highest percentage removal at pH 11. its.ac.id Although this study focuses on boron adsorption rather than BPO₄ synthesis, it highlights the significant role of pH in interactions involving boron species in aqueous solutions.
Crystallographic and Structural Elucidation of Boron Phosphate
Polymorphism and Crystal Systems of Boron Phosphate (B84403)
Boron phosphate exhibits polymorphism, meaning it can exist in different crystalline forms. The specific crystal structure obtained depends largely on the synthesis method and conditions, such as temperature and pressure. softschools.comqsstudy.com
Tetragonal Crystal Structure Investigations
One of the commonly observed crystal structures for this compound is tetragonal. lookchemmall.comontosight.ai Investigations have shown that BPO₄ synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and microwave-assisted methods, yields a tetragonal crystal structure. lookchemmall.com The reported unit cell parameters for tetragonal BPO₄ are approximately a = 4.342 Å and c = 6.645 Å. lookchemmall.com This tetragonal form is described as having a distorted and ordered superstructure related to low-cristobalite. researchgate.net The space group for this tetragonal phase is I4̅. materialsproject.org
| Crystal System | Space Group | Lattice Parameters (Å) | Reference |
| Tetragonal | I4̅ | a = 4.342, c = 6.645 | lookchemmall.commaterialsproject.org |
Isomorphism with Silica (B1680970) Phases (Cristobalite and Quartz Analogs)
This compound is known to be isomorphous with certain silica phases, particularly cristobalite and quartz. softschools.comqsstudy.comresearchgate.netresearchgate.net The structure of BPO₄ can be considered a four-connected crystalline polymer with a structure similar to that of silica. lookchemmall.com
When obtained under pressure, the ordinary structure of BPO₄ is isomorphous with β-cristobalite. qsstudy.comwikipedia.orgqsstudy.comassignmentpoint.com Subjecting BPO₄ to high pressure can result in a compound isomorphous with α-quartz. qsstudy.comwikipedia.orgqsstudy.comassignmentpoint.com This isomorphism highlights the structural similarities between BPO₄ and SiO₂, where the arrangement of BO₄ and PO₄ tetrahedra in BPO₄ mirrors the arrangement of SiO₄ tetrahedra in the different polymorphs of silica. The tetragonal structure of BPO₄ is specifically described as a distorted and ordered superstructure of the low-cristobalite type. researchgate.net The axial ratio c/a for this form (approximately 1.53) deviates significantly from the value of √2 (approximately 1.41) for cubic high-cristobalite (β-cristobalite), indicating the distortion. researchgate.net The structure of AlPO₄, known as berlinite, is also isomorphous with α-quartz. qsstudy.comwikipedia.orgqsstudy.comassignmentpoint.com
Atomic-Level Network Architectures
The structure of this compound is characterized by a three-dimensional network formed by the linkage of polyhedra at the atomic level.
Tetrahedral Coordination of Boron and Phosphorus Moieties
In this compound (BPO₄), both boron and phosphorus atoms are typically found in tetrahedral coordination with oxygen atoms. softschools.comacs.orgfishersci.nlherts.ac.uk This means that each boron atom is bonded to four oxygen atoms, forming a BO₄ tetrahedron, and each phosphorus atom is bonded to four oxygen atoms, forming a PO₄ tetrahedron. researchgate.netmaterialsproject.orgacs.org In borophosphates in general, phosphorus in the +5 oxidation state is always four-fold coordinated, while boron can be surrounded by three or four oxygen atoms (trigonal planar BO₃ or tetrahedral BO₄). core.ac.ukiupac.org However, in the specific compound BPO₄, the tetrahedral coordination for both elements is prevalent. researchgate.netmaterialsproject.orgacs.org The BO₄ and PO₄ tetrahedra are the fundamental building units of the BPO₄ structure. researchgate.netcore.ac.ukiupac.org
Three-Dimensional Framework Development
The tetrahedral BO₄ and PO₄ units in this compound link together by sharing common oxygen vertices, forming a three-dimensional network structure. softschools.comresearchgate.netacs.orgfishersci.nl This corner-sharing arrangement of tetrahedra is a key feature of the BPO₄ structure, similar to the framework structures found in silica polymorphs. lookchemmall.comresearchgate.net The interconnection of these tetrahedra results in a 3D infinite network. researchgate.net Every TO₄ (T = B, P) tetrahedron connects to four neighboring TO₄ tetrahedra. nih.gov This framework development leads to a rigid and stable structure. rsc.org
Structural Chemistry of Borophosphates
The structural chemistry of borophosphates is rich and diverse, stemming from the ability of boron to exist in both three-fold (trigonal planar) and four-fold (tetrahedral) coordination with oxygen, while phosphorus is typically tetrahedrally coordinated. core.ac.ukiupac.orgcas.cnrsc.org Borophosphates contain complex anionic structures built from BO₃, BO₄, and PO₄ groups, and their partially protonated species. core.ac.ukiupac.orgrsc.org These building units link via common corners to form various structural motifs, including oligomers, chains, layers, and frameworks. core.ac.ukiupac.orgcas.cn
A key aspect of borophosphate structural chemistry is the linking principles of these primary building units. core.ac.ukiupac.orgacs.org The connections between borate (B1201080) and phosphate units are not arbitrary, and the B:P ratio significantly influences the dimensionality and structural motifs of the resulting anions. core.ac.uk While phosphorus in borophosphates is almost always tetrahedrally coordinated as PO₄, boron can be either trigonal planar (BO₃) or tetrahedral (BO₄). acs.orgcore.ac.ukiupac.orgcas.cnrsc.org Structures where both boron and phosphorus are tetrahedrally coordinated are referred to as "tetrahedral" borophosphates, whereas those containing trigonal BO₃ groups are termed "mixed coordinated" borophosphates. acs.orgcore.ac.uk The compound BPO₄ itself is a prime example of a tetrahedral borophosphate, where both boron and phosphorus are in four-fold coordination, forming a 3D framework. softschools.comresearchgate.netmaterialsproject.orgacs.orgfishersci.nl
Anhydrous and Hydrated Borophosphate Phases
Borophosphate structures are broadly categorized into anhydrous and hydrated phases. acs.orgacs.orgresearchgate.net This initial division is a fundamental step in their structural classification. acs.orgacs.org Hydrated borophosphates with a B:P ratio of less than or equal to 1 are composed exclusively of borate and phosphate tetrahedra. acs.org In hydrated compounds where the B:P ratio exceeds 1, both trigonal BO₃ and tetrahedral BO₄ groups, along with PO₄ groups, are present in the structure. researchgate.net Terminal oxygen positions of BO₃ groups in hydrated phases are consistently protonated. acs.orgresearchgate.net
Molar B:P Ratios and Their Structural Implications
The molar ratio of boron to phosphorus is a critical factor influencing the resulting structure of borophosphates. acs.orgacs.org This ratio is a key grading parameter in the classification of borophosphate structures. acs.org The B:P ratio is related to the dimensionality of the borophosphate anion. acs.org For tetrahedral borophosphates, where both boron and phosphorus are tetrahedrally coordinated, six different B:P ratios (1:1, 2:3, 1:2, 2:5, 1:3, 1:4) have been observed. acs.org In mixed-coordinated borophosphates, which contain both trigonal BO₃ and tetrahedral BO₄ and PO₄ units, eight different B:P ratios (1:1, 1:3, 2:3, 3:4, 6:1, 5:1, 3:1, 3:2) have been identified. acs.org The dimensionality of mixed-coordinated borophosphate anions is often limited to one dimension. acs.org
Different B:P ratios dictate the type of structure that is formed. osti.gov For example, a plutonium(IV) borophosphate with a B:P ratio of 1:1, containing an equal number of BO₄ and PO₄ groups, assembles into 12-membered rings forming a sheet topology. osti.gov This specific anion topology is noted as being unique within the borophosphate family. osti.gov
Linking Principles and Primary Building Units
The structural chemistry of borophosphates is based on the linking principles of their primary building units. iupac.orgacs.org These units consist of trigonal-planar BO₃ and tetrahedral BO₄ and PO₄ specimens, which may also be partially protonated. core.ac.ukiupac.org These complex anions link exclusively via common corners to form larger structural motifs. core.ac.uk While classification principles from silicate (B1173343) crystal chemistry were initially applied, they required amendments due to the greater structural complexity of borophosphates. acs.orgacs.org
Fundamental building units (FBUs) are central to describing borophosphate structures. Over 30 different FBUs have been identified based on coordination patterns, B:P ratio, and dimensionality. researchgate.net A specific nomenclature exists to represent these units, using symbols like □ for tetrahedral units and Δ for trigonal planar units. researchgate.net The simplest building unit involves the condensation of one borate and one phosphate tetrahedron through a shared oxygen vertex, forming a dimer. core.ac.uk
Complex Anionic Structures: Oligomers, Rings, Chains, Layers, and Frameworks
Borophosphate anions exhibit a wide range of complex structures, extending from isolated species to oligomers, rings, chains, layers, and three-dimensional frameworks. core.ac.ukacs.orgacs.orgresearchgate.netmetu.edu.tr The dimensionality (0, 1, 2, or 3) describes the extension of the anionic partial structure as oligomer, chain, layer, or framework, respectively. core.ac.uk Cyclic oligomers, or rings, are closely related to chains and are denoted with a dimensionality of D = 0(r). core.ac.uk
Examples of complex anionic structures include:
Oligomeric units. acs.org
Chains. acs.org Infinite loop-branched borophosphate helices built of alternating borate and phosphate tetrahedra are found in some hydrated metal borophosphates. researchgate.net
Ribbons. acs.org
Layers. acs.org Layered anionic partial structures have been synthesized containing transition metal cations. researchgate.net
Three-dimensional (3D) frameworks. acs.org While rare, 3D borophosphate frameworks do exist. acs.org
Specific examples of observed anionic structures include open-branched four-membered rings of alternating borate and phosphate tetrahedra, and a new type of oligomer containing boron in both three- and four-fold coordination. researchgate.net A four-membered ring comprising two phosphate groups interconnected by a borate unit and an oxo-metalate tetrahedron is a dominant structural motif in metalloborophosphates. acs.org
Despite the abundance of phosphate in their structures, P-O-P linking was historically not observed in crystalline borophosphates, although recent discoveries have shown examples of P-O-P connections, significantly expanding the structural diversity. acs.orgresearchgate.net
Role of Boron-Oxygen-Phosphorus (B-O-P) Crosslinks in Network Rigidity
The presence of Boron-Oxygen-Phosphorus (B-O-P) crosslinks plays a significant role in the rigidity and properties of borophosphate networks, particularly in glasses. The addition of B₂O₃ to phosphate glasses can increase the number of cross-links due to the formation of B-O-P bridges. scielo.brscielo.br This formation of B-O-P crosslinks between phosphate chains can improve mechanical, thermal, and physical properties. scielo.brscielo.br
In borophosphate glasses, boron can enter the network as BO₄ tetrahedral units, forming B-O-B and/or B-O-P type bonds. nih.gov The introduction of boron into a phosphate network increases the average network rigidity. researchgate.net This increased rigidity is attributed to the reduction in the fraction of nonbridging oxygens and the exchange of phosphate groups with more constrained BO₄ groups. researchgate.net These structural changes, including the formation of B-O-P bridges and BO₄ units, contribute to a more compact and rigid structure, leading to higher density and Vickers hardness values in borophosphate glasses compared to some other glass types. scielo.brscielo.brresearchgate.net
Data Table: Examples of Borophosphate Structural Features
| Structural Feature | Description | B:P Ratio Examples | Dimensionality | Source |
| Anhydrous Phases | Crystal structures without incorporated water. | Varied | Varied | acs.orgacs.org |
| Hydrated Phases | Crystal structures with incorporated water or hydroxyl groups. | ≤ 1, > 1 | Varied | acs.orgresearchgate.net |
| Tetrahedral BPOs | Boron and Phosphorus are exclusively tetrahedrally coordinated. | 1:1, 2:3, 1:2, 2:5, 1:3, 1:4 | Varied | acs.org |
| Mixed-Coordinated BPOs | Contain both trigonal BO₃ and tetrahedral BO₄ and PO₄ units. | 1:1, 1:3, 2:3, 3:4, 6:1, 5:1, 3:1, 3:2 | Often 1D | acs.org |
| Oligomers | Finite clusters of linked polyhedra. | Varied | 0 | core.ac.ukacs.orgresearchgate.net |
| Rings (Cyclic Oligomers) | Oligomers forming a closed loop of linked polyhedra. | Varied | 0(r) | core.ac.ukacs.orgresearchgate.net |
| Chains | Infinite one-dimensional arrangements of linked polyhedra. | Varied | 1 | core.ac.ukacs.orgacs.orgresearchgate.net |
| Layers | Infinite two-dimensional arrangements of linked polyhedra. | Varied | 2 | core.ac.ukacs.orgacs.orgresearchgate.net |
| Frameworks | Infinite three-dimensional arrangements of linked polyhedra. | Rare | 3 | core.ac.ukacs.orgacs.orgresearchgate.net |
| Open-branched four-membered rings | Ring structure of alternating borate and phosphate tetrahedra. | 1:2 (example) | 0 | researchgate.net |
| B-O-P Crosslinks (in glasses) | Bridges formed between boron and phosphorus through oxygen atoms. | Varied | N/A | scielo.brscielo.brnih.govresearchgate.net |
Computational and Theoretical Studies of Boron Phosphate
Density Functional Theory (DFT) in Catalysis Research
DFT is a powerful quantum mechanical method used to investigate the electronic structure of materials and predict their reactivity. In the study of boron phosphate (B84403) as a catalyst, DFT calculations are employed to explore reaction mechanisms, characterize active sites, and model interactions within catalytic systems. This approach allows researchers to gain a fundamental understanding of why boron phosphate exhibits specific catalytic activity, such as in oxidative dehydrogenation reactions. acs.orgresearchgate.net
Mechanistic Investigations of Catalytic Reactions on this compound Surfaces
DFT has been extensively used to investigate the mechanisms of catalytic reactions occurring on the surface of this compound. A key area of focus has been the oxidative dehydrogenation of propane (B168953) (ODHP) to propene, where boron-based materials, including this compound, have shown promise as metal-free catalysts. acs.orgresearchgate.netthe-innovation.org
Studies have utilized DFT to map the complex reaction networks involved in ODHP on BPO₄ surfaces. These investigations consider different potential active sites on the surface, such as tri- (>B-OH) and tetra-coordinated (≡BOH) oxygenated boron sites, as well as phosphate sites (≡POH). acs.org DFT calculations can determine the energy barriers for various reaction steps, such as the initial activation of propane and the subsequent dehydrogenation. acs.org
For instance, computational studies on ODHP on BPO₄ have indicated that the reaction proceeds in a stepwise manner. acs.org By calculating the free energy barriers for different pathways, DFT helps to identify the kinetically most favorable routes and the rate-determining steps. acs.org These mechanistic insights are crucial for understanding the catalytic performance of BPO₄ and for the rational design of improved boron-based catalysts. acs.org
Furthermore, DFT studies can explore the influence of surface modifications and environmental factors on the reaction mechanism. For example, the impact of surface geometric constraints and their effect on hydrogen bonding networks and activation barriers have been investigated using DFT. acs.org
Characterization and Reactivity Modeling of Surface Active Sites (Boron and Phosphate)
Identifying and characterizing the active sites on the surface of this compound is critical for understanding its catalytic behavior. DFT calculations play a vital role in this process by providing detailed information about the electronic and structural properties of these sites. acs.orgx-mol.net
Computational studies have focused on the different types of sites present on the BPO₄ surface, including boron and phosphate centers. DFT allows for the calculation of properties such as atomic charges, bond lengths, and coordination environments of these surface atoms. This helps in understanding their potential reactivity towards reactant molecules.
Reactivity modeling using DFT involves simulating the interaction of reactant molecules with the characterized active sites and calculating the energy changes and transition states involved in the catalytic cycle. acs.org For example, in the context of ODHP, DFT has been used to model the adsorption and activation of propane and oxygen on different boron and phosphate sites. acs.org
Studies have suggested that tri-coordinated surface boron species can act as active catalytic sites for the ODH of propane. researchgate.net DFT calculations can provide theoretical evidence supporting these experimental observations by demonstrating the favorable interaction and activation of reactants at these specific sites. The oxophilicity of boron sites has also been explored using computational methods, suggesting their role in suppressing deep oxidation and promoting selectivity towards olefins. researchgate.net
Modeling of Electronic Structure and Reactivity Profiles
Modeling the electronic structure of this compound is fundamental to understanding its chemical properties and reactivity. DFT calculations are a primary tool for investigating the electronic band structure, charge distribution, and density of states in BPO₄. arxiv.orgmdpi.com
These calculations can reveal insights into the nature of bonding between boron, phosphorus, and oxygen atoms and how this electronic structure influences the material's interaction with other molecules. For instance, studies on related boron-phosphorus compounds have used DFT to analyze electronic density of states and understand the contribution of different orbitals to the electronic structure. osti.gov
Furthermore, DFT is used to model the reactivity profiles of this compound surfaces. This involves calculating parameters such as adsorption energies, activation barriers, and reaction energies for various elementary steps in a catalytic process. acs.org By mapping the energy landscape of a reaction on the BPO₄ surface, computational studies can predict the most likely reaction pathways and identify potential intermediates and transition states. acs.org
The electronic properties of boron-containing materials, as determined by computational methods, are understood to be inherently related to their catalytic performance. the-innovation.org Modeling the electronic structure helps to explain why certain sites are more reactive than others and how modifications to the material's composition or structure might impact its catalytic activity. Conceptual DFT analysis can also be applied to understand the electrophilic or oxidative nature of different boron species on the surface, correlating electronic structure with reactivity. the-innovation.org
Simulation of Interfacial Interactions in this compound Composite Systems
This compound is often used in composite materials to enhance specific properties, such as in membranes or catalysts. researchgate.net Computational simulations, including molecular dynamics (MD) and DFT, are valuable for studying the interfacial interactions between this compound and other components in these composite systems. acs.orgrsc.orgresearchgate.net
Simulating interfacial interactions helps to understand how the presence of this compound affects the structure, dynamics, and properties of the composite material at the interface. This is particularly important in applications where the interface plays a crucial role, such as in determining mechanical strength, thermal conductivity, or proton conductivity. researchgate.netresearchgate.net
For example, in composite membranes, the interaction between this compound particles and the polymer matrix can significantly influence the membrane's performance. researchgate.net Molecular dynamics simulations can be used to model the interactions at this interface, providing insights into factors like compatibility, dispersion of fillers, and the formation of interfacial regions. researchgate.net
DFT can complement MD simulations by providing a more detailed electronic-level understanding of the interactions between the constituent materials at the interface. This can include studying the formation of chemical bonds or non-covalent interactions between this compound and the surrounding matrix.
Catalytic Applications and Reaction Mechanisms of Boron Phosphate
General Catalytic Performance in Organic Transformations
Boron phosphate's surface contains both Brønsted and Lewis acid sites, contributing to its activity in various acid-catalyzed reactions. The nature and concentration of these sites can be influenced by the B/P ratio and calcination temperature during its preparation, allowing for optimization for specific applications.
Dehydration Reactions
Boron phosphate (B84403) has demonstrated exceptional performance as a catalyst in dehydration reactions, particularly for the conversion of alcohols to olefins and aldehydes.
In the gas-phase dehydration of 1,2-propanediol, this compound exhibits outstanding catalytic activity and high selectivity towards propanal at low reaction temperatures. researchgate.netresearchgate.net It effectively suppresses the formation of byproducts like acetone (B3395972) and allyl alcohol. researchgate.netresearchgate.net The catalytic activity is significantly enhanced by the co-feeding of steam, which also helps in the hydrolysis of dioxolane, a byproduct, leading to propanal yields exceeding 95%. researchgate.netresearchgate.net Studies have shown that this compound is more durable and provides a much higher yield of propanal compared to conventional solid acid catalysts such as ZSM-5, silica-alumina, and niobium oxide. researchgate.netresearchgate.net The catalytic activity is attributed to Brønsted acid sites, specifically P-OH groups that form on the catalyst surface.
| Catalyst | Reaction Temperature (°C) | 1,2-Propanediol Conversion (%) | Propanal Selectivity (%) | Reference |
| This compound (with steam) | 220 | 100 | >95 | researchgate.netresearchgate.net |
| ZSM-5 | 220 | ~80 | ~60 | researchgate.netresearchgate.net |
| Silica-Alumina | 220 | ~60 | ~50 | researchgate.netresearchgate.net |
| Niobium Oxide | 220 | ~90 | ~70 | researchgate.netresearchgate.net |
Alkylation and Oligomerization Processes
This compound serves as an effective catalyst for the oligomerization of light olefins, with its activity linked to the presence of Brønsted acid sites on its surface. jst.go.jp The preparation conditions of the BPO₄ catalyst are crucial, as the complete dissolution of boric acid in phosphoric acid is necessary to avoid the formation of inactive condensates that can block active sites. jst.go.jp
While specific research on this compound in Friedel-Crafts alkylation is limited, other boron compounds like boron carbide have been shown to be effective, non-toxic, and recoverable heterogeneous catalysts for both Friedel-Crafts alkylation and acylation reactions. acgpubs.org Furthermore, the incorporation of boron into aluminosilicate (B74896) frameworks has been demonstrated to enhance selectivity toward specific oligomer products in the oligomerization of light alkenes. google.com This suggests the potential of boron-containing materials, including this compound, in these industrially significant C-C bond-forming reactions. google.com
Homoallylation of Aldehydes
The application of this compound as a catalyst specifically for the homoallylation of aldehydes is not extensively documented in current research literature. This reaction, which forms bishomoallylic alcohols, is typically catalyzed by other types of boron-containing reagents, such as boronates, boron carboxylates, and boron trihalides. brandeis.edunsf.govnih.govorgsyn.orgresearchgate.net These compounds act as effective promoters or catalysts for the reaction, often through a ligand-exchange mechanism. nih.gov
Oxidative Dehydrogenation (ODH) Catalysis
This compound has emerged as a promising metal-free catalyst for the oxidative dehydrogenation (ODH) of light alkanes, offering high selectivity to valuable olefins. Its unique surface properties help to suppress deep oxidation, a common issue with many metal oxide catalysts.
Propane (B168953) Oxidative Dehydrogenation Mechanistic Insights
This compound is an active catalyst for the ODH of propane (ODHP) to produce propylene. researchgate.net Computational and experimental studies have provided significant insights into the reaction mechanism. The surface of this compound presents multiple potential active sites, including tri-coordinated (>B-OH) and tetra-coordinated (≡BOH) oxygenated boron sites, as well as phosphate (≡POH) sites. acs.org
Density functional theory (DFT) calculations indicate that all these sites can exhibit reactivity under ODH conditions. acs.org The reaction is believed to proceed in a stepwise manner. acs.org While BPO₄ generally shows lower reactivity than boron oxide (B₂O₃) due to a higher free energy barrier for the rate-determining step, its selectivity is noteworthy. acs.org The unique ability of boron-containing catalysts to suppress the deep oxidation of propane is attributed to the oxophilicity of boron. researchgate.net
Further research combining spectroscopic analysis with catalyst activity has pointed towards hydroxylated non-ring boron species as the likely active sites for ODHP on silica-supported boron catalysts. osti.govnorthwestern.edu
| Proposed Active Site on BPO₄ | Dehydrogenation Energy (kcal/mol) | Subsequent Propane Dehydrogenation Barrier (ΔG≠, kcal/mol) | Reference |
| >B-OH (3-coordinated B) | 62.0 | 17.5 | acs.org |
| ≡BOH (4-coordinated B) | 57.8 | 19.2 | acs.org |
| ≡POH (4-coordinated P) | 61.1 | 28.7 | acs.org |
Ethylbenzene (B125841) Oxidative Dehydrogenation for Styrene (B11656) Synthesis
This compound is also a key component in novel catalysts for the ODH of ethylbenzene to styrene, an important industrial process. researchgate.netresearchgate.net222.198.130 A metal-free catalyst composed of this compound and boron nitride (BPO₄/BN) has demonstrated high activity and selectivity for this reaction. researchgate.netresearchgate.net222.198.130
Research indicates a synergistic effect between BPO₄ and BN, which significantly enhances the catalytic performance compared to the individual components. researchgate.netresearchgate.net The tetra-coordinated boron (BO₄) species within the this compound structure are speculated to be the active sites responsible for the dehydrogenation of ethylbenzene. researchgate.netresearchgate.net222.198.130 This composite catalyst achieves high styrene selectivity by minimizing deep oxidation to carbon oxides. researchgate.net
| Catalyst | Ethylbenzene Conversion (%) | Styrene Selectivity (%) | Styrene Formation Rate (mmol gcat⁻¹ h⁻¹) | Reference |
| BPO₄/BN (Optimized) | 27.7 | 95.1 | 4.0 | researchgate.netresearchgate.net222.198.130 |
| BPO₄ | - | - | 2.8 | researchgate.netresearchgate.net222.198.130 |
| BN | - | - | 0.5 | researchgate.netresearchgate.net222.198.130 |
Identification and Role of Specific Boron and Phosphate Species as Active Sites
The catalytic activity of this compound (BPO₄) is intrinsically linked to the presence of specific acidic sites on its surface. It functions as a hybrid catalyst, possessing both Brønsted and Lewis acidity, which arise from distinct phosphate and boron species, respectively. researchgate.netnih.gov
The Lewis acid sites are primarily associated with coordinatively unsaturated boron atoms on the catalyst surface. These electron-deficient boron centers can accept electron pairs, enabling them to activate substrate molecules by withdrawing electron density. For instance, in epoxide transformations, the Lewis acidic boron sites interact with the oxygen atom of the epoxy ring. researchgate.netnih.gov
The Brønsted acidity originates from surface hydroxyl groups, specifically P-OH groups. These protons can be donated to substrates, a crucial step in many acid-catalyzed reactions. The density and strength of these P-OH groups can be influenced by the catalyst's preparation method and pretreatment temperature. cdnsciencepub.com During catalysis, these Brønsted acidic sites can activate molecules through protonation or by forming hydrogen bonds, as seen in the activation of epoxides for cycloaddition reactions. researchgate.netnih.gov
Carbon Dioxide (CO₂) Fixation and Cycloaddition Reactions
This compound has emerged as a proficient catalyst for the chemical fixation of carbon dioxide, particularly in the synthesis of valuable chemicals like cyclic carbonates through cycloaddition reactions with epoxides. This process is considered an atom-economical and green chemical route.
Synthesis of Cyclic Carbonates from Epoxides
This compound is an effective heterogeneous catalyst for the cycloaddition of CO₂ to various epoxides, producing five-membered cyclic carbonates. nih.gov It is often employed in a binary catalyst system, commonly with a halide salt such as potassium iodide (KI), which serves as a nucleophilic co-catalyst. researchgate.net This dual-catalyst system operates efficiently under solvent-free conditions, enhancing its environmental credentials.
Research has demonstrated that the BPO₄/KI system can achieve high yields (93-99%) for a range of epoxides at temperatures around 110°C and a CO₂ pressure of 4 MPa. researchgate.netnih.gov The catalyst's stability is also a key feature, showing no significant loss of activity after multiple reuse cycles. nih.gov The versatility of this catalytic system allows for the conversion of various substituted epoxides into their corresponding cyclic carbonates.
Below is a table summarizing the performance of the BPO₄/KI catalyst system for the cycloaddition of CO₂ with different epoxides.
Table 1. Catalytic Performance of BPO₄/KI in CO₂ Cycloaddition with Various Epoxides. researchgate.net
| Epoxide Substrate | Product (Cyclic Carbonate) | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Propylene Oxide | Propylene Carbonate | 99 | 110°C, 4 MPa CO₂, 10 h |
| Butylene Oxide | Butylene Carbonate | 98 | 110°C, 4 MPa CO₂, 10 h |
| Styrene Oxide | Styrene Carbonate | 95 | 110°C, 4 MPa CO₂, 10 h |
| Epichlorohydrin | Chloromethyl Ethylene Carbonate | 93 | 110°C, 4 MPa CO₂, 10 h |
| Glycidyl Phenyl Ether | 3-Phenoxy-propylene Carbonate | 96 | 110°C, 4 MPa CO₂, 10 h |
Mechanistic Pathways of CO₂ Activation on this compound
The mechanism for the BPO₄-catalyzed cycloaddition of CO₂ to epoxides involves a synergistic activation of the epoxide ring by the catalyst's dual acid sites. researchgate.netnih.gov While CO₂ itself is a stable molecule, the reaction proceeds efficiently by first activating the more reactive epoxide substrate. mdpi.comchim.itresearchgate.net
The proposed mechanistic pathway is as follows:
Epoxide Activation : The reaction initiates with the activation of the epoxide. The oxygen atom of the epoxide ring interacts simultaneously with both the Lewis acidic boron sites and the Brønsted acidic P-OH groups on the BPO₄ surface. researchgate.netnih.gov The Lewis acid interaction withdraws electron density from the oxygen, while the Brønsted acid forms a hydrogen bond, further polarizing and weakening the C-O bonds of the epoxy ring.
Nucleophilic Attack and Ring-Opening : A nucleophile, typically a halide ion (e.g., I⁻) from the co-catalyst, performs a nucleophilic attack on one of the partially positive carbon atoms of the activated epoxide ring. researchgate.net This attack leads to the opening of the ring and the formation of a halo-alkoxide intermediate.
CO₂ Insertion : The highly nucleophilic oxygen of the resulting alkoxide intermediate then attacks the electrophilic carbon atom of the CO₂ molecule. This step forms a carbonate anion intermediate.
Ring Closure : The final step is an intramolecular cyclization. The other oxygen atom of the newly formed carbonate moiety displaces the halide ion, leading to the formation of the five-membered cyclic carbonate product and regenerating the nucleophilic halide co-catalyst for the next catalytic cycle. mdpi.commdpi.com
Heterogeneous and Supported this compound Catalysts
To enhance the catalytic efficiency, surface area, and stability of this compound, it is often dispersed on high-surface-area supports or combined with other materials to create composite catalysts.
Supported BPO₄ Systems (e.g., SiO₂-supported)
Supporting this compound on materials like silica (B1680970) (SiO₂) is a common strategy to improve its catalytic properties. BPO₄/SiO₂ catalysts can be synthesized through various methods, including chemical vapor deposition (CVD) using precursors like boron triethoxide and phosphoryl trimethoxide, or via incipient wetness impregnation. oup.comosti.gov
The key advantages of using a silica support include:
Increased Surface Area : Dispersing BPO₄ onto high-surface-area silica prevents the aggregation of catalyst particles, resulting in a larger number of accessible active sites. researchgate.net
Enhanced Acidity : The interaction between BPO₄ and the SiO₂ support can lead to an increase in the amount of moderate-to-strong acidic sites on the surface, which can significantly boost catalytic performance in acid-catalyzed reactions. researchgate.net
Improved Catalytic Efficiency : Amorphous BPO₄ that is highly dispersed on silica has demonstrated higher catalytic efficiency for reactions such as the isomerization of 1-butene (B85601) compared to bulk, unsupported BPO₄ prepared by conventional methods. oup.com
The properties of the final BPO₄/SiO₂ catalyst, such as the P/B ratio and the amount of deposited BPO₄, can be controlled by adjusting the synthesis parameters like temperature and time. oup.com Characterization studies show that even when the supported BPO₄ is amorphous, it retains the local microstructures of BPO₄ necessary for catalytic activity. oup.com
Synergistic Effects in Mixed Boron-Based Catalysts (e.g., BPO₄/BN)
Combining this compound with other boron-containing materials, such as boron nitride (BN), can lead to mixed catalysts with synergistic properties. Boron nitride itself is recognized as a promising catalyst and support material due to its unique structural and electronic properties and high thermal stability. mdpi.comrsc.org
In mixed systems like BPO₄/BN, synergistic effects can arise from the interplay between the different components. While direct studies on BPO₄/BN composites are emerging, insights can be drawn from related systems like boron and phosphorus co-doped graphitic carbon nitride (BP-CN). In such materials, the co-doping of boron and phosphorus creates a unique electronic structure and modifies the surface acidity. mdpi.comresearchgate.net
The potential synergistic effects in a BPO₄/BN composite catalyst include:
Enhanced Active Site Generation : The interface between BPO₄ and BN phases could generate new or more active catalytic sites. The Lewis acidity of BPO₄ could complement the surface properties of BN, which can also possess acidic (boron atoms) and basic (nitrogen atoms) sites.
Improved CO₂ Adsorption : Porous boron nitride is known for its high CO₂ adsorption capacity. mdpi.com In a composite catalyst, the BN component could serve to concentrate CO₂ molecules near the BPO₄ active sites, thereby facilitating reactions like CO₂ cycloaddition.
Structural and Electronic Modifications : The interaction between the phosphate groups of BPO₄ and the BN lattice could induce electronic modifications, enhancing the intrinsic activity of the catalytic centers. For instance, in BP-CN catalysts used for CO₂ cycloaddition, the combination of B and P was shown to be more effective than doping with either element alone, indicating a cooperative effect. mdpi.comresearchgate.net
These mixed systems represent a promising avenue for designing advanced catalysts where the properties of each component are leveraged to achieve superior performance.
Catalytic Pathways in Polymer Pyrolysis and Char Formation
This compound plays a crucial catalytic role in the condensed phase during the pyrolysis of polymers, significantly enhancing char formation and thereby acting as an effective flame retardant. mdpi.comresearchgate.netresearchgate.net Its mechanism of action is rooted in the synergistic effects of its phosphorus and boron components. mdpi.comnih.gov
During combustion, the phosphorus component of BPO4 promotes dehydration and carbonization of the polymer matrix. nih.gov This process leads to the formation of phosphoric acid, which acts as a catalyst to extract water molecules from the polymer backbone, facilitating the creation of a stable carbonaceous char layer. nih.gov This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds into the gas phase. mdpi.com
Simultaneously, the boron component contributes to the thermal stability and integrity of this protective layer. At elevated temperatures, boron compounds are converted to boric trioxide (B2O3). mdpi.com This substance forms a glassy, molten film on the surface of the burning polymer. mdpi.com This glassy layer seals the char, enhancing its barrier properties by inhibiting the diffusion of oxygen to the polymer and preventing the escape of combustible gases. mdpi.comswan.ac.uk
The combined action of phosphorus (promoting char) and boron (stabilizing the char with a glassy film) results in a synergistic flame-retardant effect. mdpi.comresearchgate.net This leads to a more compact, denser, and more effective protective layer than could be achieved with either component alone. Studies on polypropylene (B1209903) composites have shown that BPO4 can reinforce the integrity of the char, improving its barrier effect. researchgate.net In some systems, BPO4 can be generated in situ at the interface of boron-rich and phosphorus-rich layers during combustion, where it synergistically catalyzes the formation of a dense ceramic and intumescent char layer. researchgate.net This catalytic charring is a key mechanism for enhancing flame retardancy in various polymer systems. researchgate.netresearchgate.net
| Component | Intermediate Species | Catalytic Action & Pathway | Effect on Char Layer |
|---|---|---|---|
| Phosphorus | Phosphoric Acid | Acts as an acid catalyst, promoting dehydration and crosslinking of the polymer chains. nih.gov | Promotes the initial formation of a carbonaceous char layer. mdpi.com |
| Boron | Boric Trioxide (B2O3) | Forms a molten, glassy film at high temperatures. mdpi.com | Seals and stabilizes the char, enhancing its integrity and creating an insulating barrier against heat and mass transfer. researchgate.net |
| Synergistic Effect | Phospho-borate species | Combined catalytic action enhances both the quantity and quality of the protective layer. researchgate.netnih.gov | Formation of a dense, compact, and thermally stable intumescent char with superior barrier properties. researchgate.net |
Materials Science Applications of Boron Phosphate
Advanced Ceramic and Composite Material Development
Boron phosphate (B84403) is explored in the development of advanced ceramics and composite materials, often contributing to enhanced properties such as increased strength and thermal stability. In the manufacturing of traditional ceramic products, borates, including those that can form boron phosphate structures, function as glass formers in the early stages of melting and increase mechanical strength. borax.com In advanced ceramics, borates are an integral part of the molecular structure in materials like borides and carbides. borax.com
Boron-enriched unfired phosphate ceramics are being investigated for applications such as neutron protection, leveraging the neutron shielding properties of boron compounds combined with the heat resistance and mechanical strength of phosphate composites. ingentaconnect.com, researchgate.net Research also explores the development of fast-setting ceramic materials using boron oxide, calcium silicate (B1173343), and phosphoric acid, which exhibit high compression strength and are suitable as fire-resistant shielding materials for nuclear waste applications. mst.edu
In wood-polymer composites, this compound has been investigated as a flame retardant additive. srce.hr, tubitak.gov.tr Studies have shown that BPO₄ can promote char formation and increase the limiting oxygen index (LOI) values, indicating improved flame retardancy. srce.hr For instance, the addition of 5 wt.% BPO₄ changed the UL-94 rating of wood polymer composites from V-2 to V-0. srce.hr The combination of boric acid and borax (B76245) with ammonium (B1175870) polyphosphate is thought to form this compound, which can overcome the negative effect of ammonium polyphosphate on strength properties in wood-polymer composites. tubitak.gov.tr
This compound Glasses
This compound glasses represent an important class of vitreous materials formed by combining B₂O₃ and P₂O₅ with other modifying components. arabjchem.org These glasses exhibit tunable structural modifications and tailored chemical/physical characteristics based on their composition. arabjchem.org this compound glasses have been studied for various applications, including fast ion conductors, sealing glasses, and solder glasses. nih.gov this compound glasses have also been developed for use in extreme temperature environments, offering increased corrosion resistance and being tested for nuclear waste immobilization and aerospace panels. marketreportsworld.com
Structural Role of Boron in Phosphate Glass Networks
In phosphate glasses, the basic structural unit is the PO₄ tetrahedron. rsc.org These tetrahedra can be connected by bridging oxygen atoms (P-O-P bonds) to form networks, chains, or rings. rsc.org The addition of modifier oxides can break these P-O-P bonds, creating non-bridging oxygen atoms. rsc.org
When boron is introduced into phosphate glass networks, it can act as a network former alongside phosphorus. nih.gov The structural role of boron in these glasses is complex and depends on the composition. In compositions rich in P₂O₅, boron tends to form tetrahedral BO₄ units. mdpi.com These BO₄ units are often linked to phosphate tetrahedra, but can also connect to other BO₄ units. mdpi.com The formation of BO₄ units is facilitated by the availability of additional oxygen in the phosphate network, which helps disrupt P-O-P bridges. mdpi.com
NMR analysis of borophosphate glasses has revealed that the addition of boron can increase the chain lengths (Q² species) in the glass structure. nih.gov, nih.gov The Qⁿ terminology describes the phosphate tetrahedra based on the number of bridging oxygens, where n represents the number of bridging oxygens per PO₄ tetrahedron. nih.gov, mdpi.com
Formation of Boron-Oxygen-Phosphorus (B-O-P) Bridges and Crosslinks
A key aspect of the structural role of boron in phosphate glasses is the formation of B-O-P linkages. scirp.org, scielo.br, scielo.br These bridges form between boron and phosphorus atoms via shared oxygen atoms. scirp.org, scielo.br, scielo.br The formation of B-O-P linkages increases the cross-linking density of the glass network. scirp.org, scielo.br, researchgate.net, scielo.br, mdpi.com
The addition of B₂O₃ to phosphate glasses can replace P-O-P bonds with P-O-B bonds, forming BPO₄ groups and increasing cross-linking. scirp.org This increased cross-linking contributes to improved thermal stability and reduced crystallization tendency. scirp.org The formation of covalent B-O-P bonding results in a stronger, more chemically resistant glass network with higher packing density and lower crystallization tendency. scirp.org
Studies using techniques like FTIR and Raman spectroscopy have confirmed the presence of B-O-P bonds in borophosphate glasses. sci-hub.se, scielo.br For instance, absorption bands around 1400 cm⁻¹ and 1160 cm⁻¹ in FTIR spectra indicate the presence of borate (B1201080) species, and a peak around 1111 cm⁻¹ can be assigned to the νs(O-P-O) vibration of Q² units in boron-phosphate-based glasses, further supporting the integration of boron into the phosphate network through oxygen bridges. scielo.br
Network Modification and Structural Stability
The addition of B₂O₃ can increase the glass transition temperature (Tg), which is indicative of improved thermal stability. nih.gov, sci-hub.se, researchgate.net, irb.hr This is attributed to the increased cross-linking and the formation of more constrained BO₄ units within the network. nih.gov, sci-hub.se, researchgate.net Boron addition also suppresses crystallization, a common issue with phosphate glasses, particularly those with Q⁰ and Q¹-dominated structures. nih.gov, nih.gov
The chemical durability of borophosphate glasses is generally greater than that of pure phosphate glasses due to the presence of boron oxide in the network, primarily in the form of BO₄ tetrahedra, which transforms the metaphosphate chains into a more three-dimensional network. sci-hub.se, researchgate.net This more robust network is less susceptible to dissolution. sci-hub.se, researchgate.net
The structural changes induced by boron addition, such as the reduction in non-bridging oxygens and the formation of BO₄ groups, lead to an increase in density, Vickers hardness, glass transition temperature, and Young's modulus, while decreasing Poisson's ratio for higher B₂O₃ content. researchgate.net
Polymer Composites for Enhanced Material Performance
This compound is also utilized as an additive in polymer composites to enhance their performance characteristics, such as mechanical strength and flame retardancy.
Property Enhancement in Polymer Films (e.g., Poly(vinyl alcohol) Nanocomposites)
This compound has been explored as an additive to enhance the properties of polymer films, including poly(vinyl alcohol) (PVA) nanocomposites. Studies have investigated the effects of nanoscaled this compound (BPO₄) on the mechanical properties of plasticized PVA films. researchgate.net, tandfonline.com, tandfonline.com
Research has shown that the addition of nanoscaled BPO₄ can significantly enhance the tensile strength and tensile modulus of PVA films. researchgate.net, tandfonline.com, tandfonline.com For instance, the tensile strength of pristine PVA was improved from 19.06 MPa to 26.42 MPa with the addition of nanoscaled BPO₄. researchgate.net, tandfonline.com, tandfonline.com The tensile modulus reached a maximum of 4.56 GPa for a composite containing 7% BPO₄ by weight, which is more than double that of pristine PVA. researchgate.net, tandfonline.com These findings suggest that BPO₄ is a promising additive for creating low-cost polymer films with enhanced mechanical performance. researchgate.net, tandfonline.com
Besides mechanical properties, the addition of BPO₄ nanoparticles has also been observed to slightly increase the flame-retardant properties of PVA composites. tandfonline.com this compound has also been investigated for its potential in developing n-type thermoelectric PEDOT:PSS/boron phosphate hybrid composites, showing a significant increase in power factor with the addition of BPO₄. sci-hub.se
Here is a data table summarizing the mechanical property enhancement in PVA/Boron Phosphate nanocomposites:
| Material | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Pristine Poly(vinyl alcohol) | 19.06 | - |
| PVA with nanoscaled BPO₄ | 26.42 | - |
| PVA with 7% BPO₄ by weight | - | 4.56 |
Note: Data compiled from research findings on PVA/Boron Phosphate nanocomposites. researchgate.net, tandfonline.com, tandfonline.com
This compound has also been investigated as a component in composite membranes based on poly(vinyl alcohol) for potential use in fuel cells, showing enhanced proton conductivity and chemical stability. researchgate.net
Functional Coatings and Pigments
This compound's properties make it a candidate for inclusion in functional coatings and as a pigment, particularly for protective applications.
Corrosion Inhibitive Pigments for Metallic Substrates
This compound has been explored for its potential as a corrosion inhibitive pigment for metallic substrates, offering an alternative to traditional, potentially less environmentally friendly options. Research indicates that this compound can be incorporated into coating systems, such as epoxy resins, to provide protection against corrosion. ekb.egresearchgate.net Studies have investigated unmodified and modified this compound for high-performance anticorrosive paint applications for steel protection. ekb.eg The protective action of such pigments is often located at the interface between the substrate and the primer. turkchem.net Water diffusing into the binder can dissolve soluble anticorrosive components, which are then transported to the metal surface to react and inhibit corrosion. turkchem.net This can strengthen or chemically modify the existing oxide film on the metal surface, and damaged areas can be repaired by the active substance. turkchem.net Inhibition through the formation of a protective film is considered a primary mode of action for many anticorrosive pigments. turkchem.net While literature on this compound specifically as an inhibitive pigment for metal corrosion protection has been noted as scanty, studies have demonstrated its application in controlled paint formulations based on epoxy resin, showing good physico-mechanical properties and a high level of protection against corrosion. ekb.eg The preparation of this compound by mixing boric acid and o-phosphoric acid at elevated temperatures can yield different forms, with crystallinity and decreased solubility observed at higher temperatures and lower pH. researchgate.net
Electrochemical and Energy Applications
This compound's ionic and structural characteristics lend themselves to applications in electrochemical and energy storage systems.
Proton-Conducting Membranes in Fuel Cells
This compound has been utilized in the fabrication of composite membranes for proton exchange membrane fuel cells (PEMFCs), particularly for medium-temperature operation (120–180 °C). researchgate.net It has been used in composite membranes with polymers such as polybenzimidazole (PBI) and sulfonated poly(ether ether ketone) (SPEEK). mdpi.comdntb.gov.ua The incorporation of this compound into PBI composite membranes has been shown to enhance proton conductivity and improve resistance to methanol (B129727) permeation. mdpi.com Similarly, experimental investigations have explored this compound-incorporated SPEEK/PVDF blend membranes for PEM fuel cells. dntb.gov.ua A composite membrane based on a non-stoichiometric composition of BPO₄ with an excess of PO₄ (BPOx) has been synthesized and characterized for medium-temperature fuel cell use. researchgate.net This electrolyte, characterized by techniques including FTIR, SS-NMR, TGA, and XRD, showed that the B-O bonding is tetrahedral, consistent with reports on boron phosphorus oxide compounds with a B:P ratio less than 1. researchgate.net The conductivities of pure BPOx membrane electrolyte and a PBI-4BPOx composite membrane were reported as 7.9 × 10⁻² S cm⁻¹ and 4.5 × 10⁻² S cm⁻¹, respectively, at 150 °C and 5% relative humidity. researchgate.net The use of this compound as a flame retardant in proton-conducting polyimide for fuel cell membrane application has also been reported. taylorandfrancis.com
Here is a table summarizing some findings on proton conductivity:
| Membrane Type | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S cm⁻¹) | Source |
| Pure BPOx | 150 | 5 | 7.9 × 10⁻² | researchgate.net |
| PBI-4BPOx Composite | 150 | 5 | 4.5 × 10⁻² | researchgate.net |
Electrode Material in Lithium-Ion Batteries
Boron compounds, including this compound or lithium-doped this compound, have been investigated for their role in improving the performance of lithium-ion batteries, particularly as modifications for cathode materials. Lithium-doped this compound has been explored as a modification for carbon-coated lithium manganese iron phosphate (LiMnFePO₄) cathode material. google.com In this application, lithium-doped this compound can be filled into the gaps among primary particles in the carbon-coated secondary particles. google.com The chemical formula for lithium-doped this compound is given as LiₓB₁₋ₓ/₃PO₄, with a preferred lithium doping amount in the range of 0.05-0.13. google.com Lithium-doped this compound is considered a lithium ion conductor, which can provide a transmission channel for lithium ions within the primary particles of the cathode material, helping to ensure the capacity of the active material is fully utilized. google.com Additionally, coating the surface of the primary particles with lithium-doped this compound can inhibit the dissolution of manganese ions, thereby improving the cycle stability of the lithium manganese iron phosphate material. google.com The mass percentage of lithium-doped this compound is preferably 1 wt% - 2 wt%. google.com Beyond direct inclusion, boron doping, sometimes using this compound as a precursor, has been shown to enhance the rate capability of lithium iron phosphate (LiFePO₄) cathodes due to improved Li⁺ diffusivity. mdpi.com
Specialty Additives in Material Formulations
This compound is also utilized as a specialty additive to impart specific functional properties to various materials, notably in enhancing flame retardancy.
Flame Retardant Mechanisms in Polymeric Materials
This compound is recognized as a low-cost, low-toxicity flame retardant additive for polymeric materials. taylorandfrancis.com It can be used solely or in combination with other flame retardants to improve the flame resistance of polymers. researchgate.netmdpi.com Boron compounds, including this compound, can act in both the gas and condensed phases to improve flame retardancy. mdpi.com In the condensed phase, boron compounds can enhance char formation, which provides a barrier effect that inhibits the diffusion of flammable gases and reduces flame spread. mdpi.commetu.edu.trnih.gov The formation of a glassy film, such as boric trioxide (B₂O₃) which can be formed from the decomposition of boric acid (a related boron compound), on the burning surface can also inhibit the diffusion of flammable gases. mdpi.com
This compound has been shown to have synergistic effects when used with other flame retardants, particularly phosphorus-based compounds. mdpi.commetu.edu.trnih.govpsu.edu This synergy can lead to improved flame retardant performance, often by enhancing char formation and/or increasing the barrier effect of the char residue. mdpi.commetu.edu.tr For example, in polyamide-6 (PA-6) and polypropylene (B1209903) (PP) composites and fibers, this compound has shown a synergistic effect with phosphorus-based commercial flame retardants. metu.edu.tr The inclusion of this compound reduced the peak heat release rate (PHRR) of pure PA-6 and PP fibers, with a higher reduction observed for PA-6 due to its char-forming character. metu.edu.tr The combination of boron compounds and clay with phosphorus-based flame retardants further reduced PHRR and total heat release (THR) values and increased char formation. metu.edu.tr In epoxy composites, boron-containing compounds can have a synergistic effect with flame retardants containing phosphorus and nitrogen atoms, improving char formation with efficient barrier properties and promoting increased phosphorus content in the condensed phase. mdpi.com Crystalline this compound can also function as a solid acid, catalyzing the pyrolysis of epoxy at lower temperatures, reducing flammable gas release, and promoting char formation. taylorandfrancis.com
Here is a table summarizing some findings on flame retardancy:
| Polymer Type | Additive(s) | Observed Effect | Source |
| PA-6, PP | Nano-sized BPO₄ | Reduced peak heat release rate | metu.edu.tr |
| PA-6, PP | BPO₄ + Phosphorus-based FRs + Organo clay | Further reduced PHRR and THR, increased char formation | metu.edu.tr |
| Epoxy | Boron compounds + Phosphorus/Nitrogen FRs | Improved char formation, enhanced barrier properties, increased condensed phase P | mdpi.com |
| Epoxy | Crystalline BPO₄ | Catalyzed lower temperature pyrolysis, reduced flammable gas, promoted char formation | taylorandfrancis.com |
| Resins | BPO₄ (up to 50%) | Increased LOI from 15-18 to 32-38% | researchgate.net |
The effectiveness of flame retardants is often measured by the limiting oxygen index (LOI). Studies have shown that increasing the concentration of this compound in mixtures with certain resins can significantly increase the LOI. researchgate.net
Electrical Insulation Materials
This compound (BPO₄) is recognized as an electrical insulator, a property that makes it valuable in various materials science applications requiring electrical isolation. qsstudy.com Its insulating characteristics stem from its chemical structure and bonding, which hinder the free movement of charge carriers.
Research highlights the potential of this compound in the development of low-dielectric constant materials, particularly for electronic packaging. Compositions involving boron aluminum phosphates and boron aluminum phosphosilicates, which can contain a significant percentage of BPO₄ (ranging from approximately 12% to 70%), have demonstrated desirable dielectric properties. google.comgoogle.com For instance, certain compositions within the BPO₄-AlPO₄-SiO₂ ternary phase diagram, containing 30% to 77% SiO₂, exhibit dielectric constants around 3.7 to 4.5 and a dielectric loss of about 0.04% to 0.10% at 1 MHz. google.com These properties are advantageous for applications where low signal loss and minimal capacitance are critical.
The thermal stability of this compound is another crucial property supporting its use in electrical insulation, especially in high-temperature environments. qsstudy.com It can withstand elevated temperatures without decomposing or undergoing significant phase changes, which is essential for the reliability of electrical insulation materials in demanding applications. qsstudy.com A patent has specifically claimed the use of this compound in electrical insulation designed to be resistant to high temperatures, up to 1100°C. taylorandfrancis.com
The electrical conductivity of this compound can be influenced by factors such as the boron-to-phosphorus ratio, calcination temperature during synthesis, and the presence of water. rsc.orgrsc.org High-temperature calcined BPO₄ has shown water-assisted conductivity, which can surpass 10⁻³ S cm⁻¹ and increase further with a decrease in calcination temperature. rsc.orgrsc.org This water-assisted conductivity is attributed to the hydrolytic formation of phosphoric acid, particularly significant in materials calcined at lower temperatures. rsc.orgrsc.org However, high-temperature calcined this compound demonstrates reasonable stability in water. rsc.orgrsc.org
Detailed research findings on the dielectric properties of materials incorporating this compound are crucial for optimizing their performance in electrical insulation applications. Studies on boron-doped ammonium dihydrogen phosphate (ADP) crystals, for instance, have shown that boron doping can lead to a decrease in the dielectric constant and dielectric loss compared to pure ADP crystals. scirp.org This suggests that the presence of boron, as in this compound, can be leveraged to tailor the dielectric properties of materials for specific electrical insulation needs.
Here are some illustrative data points from research on materials relevant to this compound's electrical insulation applications:
| Material Composition (Approximate) | Dielectric Constant (at 1 MHz) | Dielectric Loss (tan δ) (at 1 MHz) | Reference |
| 12-70% BPO₄, 2-88% AlPO₄, 0-77% SiO₂ (Specific compositions) | ~3.7 - 4.5 | ~0.0004 - 0.0010 (0.04% - 0.10%) | google.com |
It is important to note that the electrical properties of this compound and materials containing it can vary depending on the specific synthesis method, purity, crystalline phase (e.g., α-Boron Phosphate), and the presence of other components in composite materials. qsstudy.comrsc.orgrsc.orgtubitak.gov.tr
Advanced Spectroscopic and Diffraction Techniques for Boron Phosphate Characterization
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a fundamental technique used to investigate the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a sample, information about the arrangement of atoms within the material can be obtained.
Powder X-ray Diffraction for Phase Identification and Crystallinity
PXRD is also used to study the crystallization process of materials containing boron and phosphate (B84403). For instance, studies on boron-bearing silicate-phosphate glasses have utilized XRD to identify the types of crystallization phases that form upon thermal treatment mdpi.comnih.gov. The presence and relative intensity of diffraction peaks indicate the degree of crystallinity and the specific crystalline compounds that have formed ncl.ac.ukmdpi.com. Rietveld refinement of PXRD data can provide more detailed information about the crystalline phases, including lattice parameters and quantitative phase analysis researchgate.netmpg.de.
Single Crystal X-ray Diffraction for Structural Determination
Single Crystal X-ray Diffraction provides highly detailed information about the atomic arrangement within a single crystal of a material. This technique allows for the precise determination of lattice parameters, atomic positions, bond lengths, and bond angles, leading to a complete description of the crystal structure mpg.de.
For Boron phosphate, single crystal XRD has been used to reinvestigate its atomic arrangement. Studies have shown that BPO4 crystallizes in a distorted and ordered superstructure of the low-cristobalite type researchgate.net. The structure is described as a 3D network of vertex-sharing [BO4/2] and [PO4/2] tetrahedra, connected in an alternating fashion researchgate.net. Single crystal XRD is invaluable for understanding the fundamental building blocks and connectivity within the this compound lattice researchgate.netmetu.edu.tr.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared and Raman spectroscopy, probe the vibrational modes of atoms and molecules within a material. These vibrations are characteristic of specific chemical bonds and functional groups, providing insights into the molecular structure and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and chemical bonds present in this compound. FTIR spectra of this compound typically show characteristic absorption bands corresponding to the vibrations of B-O and P-O bonds, as well as B-O-P linkages acs.orgmdpi.comekb.egwikipedia.orgscirp.orgereztech.commdpi.comacs.orgarxiv.orgresearchgate.netresearchgate.netolemiss.edursc.org.
Raman Spectroscopy for Molecular Vibrations and Network Structure
Raman spectra can reveal the presence of specific structural units, such as phosphate and borate (B1201080) networks, and their connectivity researchgate.netresearchgate.net. Vibrations of bridging P-O-P linkages, for instance, can be observed in the Raman spectrum researchgate.net. Studies on borophosphate glasses have used Raman spectroscopy to investigate the impact of different modifiers on the glass structure and to identify various phosphate and borate units researchgate.net. Although the presence of borate units may not always be obvious in the Raman spectra of some borophosphate glasses, bands related to trigonal boron atoms and vibrations of boron bonds with nonbridging oxygens can be detected researchgate.net. Raman spectroscopy, combined with theoretical calculations, helps in understanding the vibrational properties and structural organization of this compound olemiss.eduaps.orgresearchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei within a material. Solid-state NMR, particularly using isotopes like ¹¹B and ³¹P, is invaluable for characterizing the structural details of this compound and borophosphate glasses.
¹¹B and ³¹P MAS (Magic Angle Spinning) NMR spectroscopy can provide key information about the local order of phosphate and borate species mdpi.comnih.govresearchgate.net. ³¹P NMR spectroscopy gives insights into the phosphate chemical environment and the depolymerization of phosphate chains researchgate.net. The chemical shift in NMR spectra is dependent on the concentrations of bridging and non-bridging oxygens and the electron density around the measured nuclei, allowing for the determination of local structural environments researchgate.net.
For this compound, ¹¹B NMR can distinguish between trigonal and tetrahedral boron coordination researchgate.netresearchgate.net. Crystalline this compound (BPO₄) typically shows a sharp signal in the ¹¹B MAS NMR spectrum around -4.5 ppm, characteristic of tetrahedrally coordinated boron in a highly symmetrical environment researchgate.net. ³¹P NMR spectra of borophosphate systems can be complex, showing signals corresponding to different phosphate species (e.g., Q² and Q¹ units) mdpi.com.
Advanced NMR techniques, such as 2D correlation NMR experiments (e.g., ¹¹B/³¹P HMQC and REDOR), can reveal spatial proximities and connectivities between boron and phosphorus atoms, providing experimental evidence for the presence of mixed B-O-P linkages in the network structure mdpi.comacs.orgnih.gov. These techniques are crucial for a comprehensive understanding of the intermediate-range order in borophosphate materials mdpi.com.
Boron (¹¹B) and Phosphorus (³¹P) NMR for Local Structure and Coordination
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the ¹¹B and ³¹P nuclei, is a powerful tool for investigating the local structure and coordination environments within this compound and related borophosphate materials. ¹¹B MAS NMR can distinguish between three- ([³]B) and four-coordinated ([⁴]B) boron species, which typically appear at different chemical shifts researchgate.net. The tetrahedral geometry of [⁴]B species results in relatively small quadrupolar couplings, while the planar nature of [³]B species leads to larger quadrupolar coupling values researchgate.net.
³¹P MAS NMR is also highly informative, as ³¹P is a spin-½ nucleus with 100% natural abundance, making it easily detectable mdpi.com. ³¹P-NMR signals are generally symmetric, and spectral decomposition can be performed using Gaussian peaks mdpi.com. The complexity of ³¹P MAS-NMR spectra in mixed network glasses like borophosphates can be significant due to the numerous possible configurations involving linkages between phosphorus and both trigonal and tetrahedral borate units mdpi.com.
Studies on borophosphate glasses have utilized ¹¹B and ³¹P MAS NMR to understand the structural organization and the impact of network-modifying cations researchgate.netualberta.caresearchgate.net. These studies reveal detailed quantitative information about the local structural units, which can be described in terms of coordination polyhedra researchgate.net. Heteronuclear ³¹P{¹¹B} NMR experiments can provide information on the connectivity between phosphorus and boron atoms acs.org. For instance, REDOR-based NMR sequences can yield quantitative data on the number of phosphorus atoms attached to each boron species mdpi.com. Studies have shown that in some borophosphate systems, four-coordinated boron groups can be attached to multiple phosphorus atoms mdpi.com. The presence of direct B-O-P bonds has also been observed researchgate.net.
Electron Microscopy and Surface Morphological Analysis
Electron microscopy techniques are essential for visualizing the surface morphology and microstructure of this compound materials.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography and microstructure of materials chalmers.se. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM allows for qualitative and quantitative elemental analysis of the material's surface chalmers.seacs.org.
SEM with EDS has been used to characterize the morphology and elemental composition of boron-containing materials, including phosphate-modified systems acs.orgnih.govmdpi.com. SEM images can reveal details such as particle size, shape, the presence of different phases, surface roughness, and porosity chalmers.seacs.orgnih.govrsc.org. For example, SEM has shown that the surface morphology of coatings can be influenced by factors such as high-temperature treatment and the concentration of dopants acs.orgnih.gov. Phase separation has also been observed in boron-modified materials using SEM acs.orgnih.gov.
EDS analysis complements SEM imaging by providing information on the elemental composition of specific areas on the sample surface chalmers.seacs.orgmdpi.com. This is crucial for confirming the presence of desired elements like boron and phosphorus and for identifying the composition of different features observed in SEM images, such as precipitates or distinct phases acs.orgnih.govmdpi.com. While SEM provides morphological details, EDS confirms the elemental makeup, offering a more complete understanding of the material. Qualitative analysis of light elements like boron using EDS can present challenges, but techniques exist to facilitate their detection chalmers.se.
Surface Area and Porosity Characterization
The surface area and porosity of this compound materials are critical properties influencing their applications, particularly in catalysis and adsorption.
Brunauer-Emmett-Teller (BET) and Barrett-Joyner-Halenda (BJH) Methods
The Brunauer-Emmett-Teller (BET) method is widely used to determine the specific surface area of materials by analyzing the adsorption of gas molecules (typically nitrogen) onto the surface at a specific temperature scielo.brscielo.brmdpi.comlucideon.com. This technique provides a measure of the total surface area, including both external surface and the surface area within pores lucideon.com.
The Barrett-Joyner-Halenda (BJH) method is often used in conjunction with BET analysis to determine the pore size distribution and pore volume of mesoporous materials (pores with diameters between 2 nm and 50 nm) scielo.brscielo.brmdpi.comlucideon.commpg.de. BJH analysis is typically applied to the desorption branch of the gas adsorption-desorption isotherm scielo.brscielo.brmpg.de.
For this compound and related borophosphate materials, BET and BJH analyses provide valuable data on textural properties. Studies on boron-phosphate glasses have reported BET surface area values and average pore sizes determined by the BJH method scielo.brscielo.br. These analyses can indicate the presence of mesoporosity and provide quantitative values for surface area and total pore volume scielo.brscielo.br. For instance, a boron-phosphate glass in the CaO-P₂O₅-K₂O-B₂O₃ system was found to have an average pore size between 2 and 50 nm, suggesting mesoporosity, with reported BET surface area and total pore volume values scielo.brscielo.br. The synthesis method can significantly impact the resulting surface area and porosity, with sol-gel processes often yielding materials with higher surface areas and porosity compared to melt-quenched methods scielo.brscielo.br.
Here is a sample data table based on information found regarding BET surface area and pore volume for a specific boron-phosphate glass:
| Property | Value | Method |
| BET Surface Area | 2.86 m²/g | BET |
| Total Pore Volume | 0.0129 cm³/g | BJH |
| Average Pore Size | Between 2 and 50 nm (Mesoporous) | BJH |
Inverse Gas Chromatography (IGC) for Surface Properties and Energetics
Inverse Gas Chromatography (IGC) is a technique used to characterize the surface properties of solid materials by using the solid as the stationary phase in a gas chromatograph and injecting probe molecules enpress-publisher.comresearchgate.netoup.comresearcher.lifeacs.orgoup.com. By analyzing the retention times of different probes, information about the surface energy, acid-base characteristics, and other surface thermodynamic properties of the solid can be obtained, particularly at infinite dilution enpress-publisher.comresearchgate.netoup.comoup.com.
IGC has been applied to study the surface properties of this compound (BPO₄) enpress-publisher.comresearchgate.netoup.comoup.com. This method allows for the determination of the dispersive component of the surface energy and the assessment of the acidic-basic character of the BPO₄ surface enpress-publisher.comresearchgate.netoup.comoup.com. Studies using IGC with various polar and non-polar probes have indicated that the BPO₄ surface exhibits an acidic character researchgate.netoup.com. The specific adsorption free energy and enthalpy corresponding to acid-base surface interactions can also be determined researchgate.netoup.com. Research has shown that the dispersive surface free energy calculated using different models decreases linearly with increasing temperature researchgate.netoup.com. Comparisons using IGC have indicated that BPO₄ surface presents an amphoteric character according to some models, while hexagonal boron nitride (h-BN) exhibits a more basic character enpress-publisher.com.
Elemental Composition Analysis
Determining the elemental composition of this compound is essential for confirming its purity and stoichiometry. Various analytical techniques can be employed for this purpose, providing quantitative information about the elements present.
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by exciting atoms in the sample with X-rays, causing them to emit characteristic fluorescent X-rays whose energies and intensities are indicative of the elements present and their concentrations. thermofisher.comiaea.org
XRF analysis has been applied to characterize the elemental composition of prepared this compound samples. ekb.eg Studies have reported the presence of main constituents and trace impurities in this compound using XRF. ekb.eg
An example of XRF analysis data for a prepared this compound sample is shown in the table below, indicating the weight percentage of various oxides present as impurities. ekb.eg
| Main Constituents | Sample (wt %) |
| SiO₂ | 0.08 |
| TiO₂ | 0.098 |
| Al₂O₃ | 0.14 |
| Fe₂O₃ | 0.02 |
| CaO | 0.02 |
XRF is a versatile technique for elemental analysis and can detect a wide range of elements. thermofisher.comiaea.org While handheld XRF analyzers may face limitations for light elements like boron and phosphorus, laboratory-based Wavelength Dispersive XRF (WDXRF) systems, particularly with optimized analyzer crystals or multilayers, can achieve improved detection limits for these elements. spectro.comoptica.orgxos.com XRF is also used in the analysis of phosphate rock to determine the concentration of phosphorus and other pathfinder elements. evidentscientific.com
Inductively Coupled Plasma (ICP) Techniques
Inductively Coupled Plasma (ICP) techniques, such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), are widely used for elemental analysis. These techniques involve introducing a sample into an inductively coupled plasma, which causes the atoms to emit light at characteristic wavelengths (ICP-AES/OES) or to form ions that are then separated and detected by their mass-to-charge ratio (ICP-MS). fda.govmdpi.commdpi.com
ICP techniques are suitable for the determination of total element concentration in various matrices, including those containing boron and phosphorus. fda.govmdpi.commdpi.com For solid samples like this compound, a digestion step is typically required to dissolve the material before analysis by ICP. mdpi.com
Studies have utilized ICP-AES for the simultaneous determination of phosphorus and boron in fertilizers, demonstrating the method's capability for analyzing these elements. mdpi.comresearchgate.net Different acid mixtures can be used for the digestion of samples depending on their composition. mdpi.comresearchgate.net
ICP-OES offers good sensitivity and detectability for a wide range of elements, including phosphorus and boron, and is less prone to spectral interferences compared to some other techniques. mdpi.com Detection and quantification limits for phosphorus and boron have been reported using ICP-AES. researchgate.net
| Element | Detection Limit (mg/kg) | Quantification Limit (mg/kg) | Repeatability (RSD %) |
| Phosphorus | 10–20 | 40–80 | 0.9–17.0 |
| Boron | 10–30 | 40–100 | 1.7–23.4 |
ICP-MS is another powerful ICP technique that offers even lower detection limits for many elements, although potential interferences need to be considered. inorganicventures.commetu.edu.trresearchgate.net ICP techniques are routinely used for the analysis of boron and phosphorus in various sample types, highlighting their importance in elemental composition analysis. mdpi.comolisystems.com
Emerging Research Frontiers and Methodological Advancements in Boron Phosphate Studies
Integrated Computational and Experimental Approaches for Material Design
The design of new materials, including those based on boron phosphate (B84403), increasingly relies on the integration of computational and experimental methods. This combined approach allows for a more efficient exploration of material properties and behaviors. Computational techniques, such as density functional theory (DFT) calculations and molecular dynamics simulations, provide insights into the atomic-level structure, electronic properties, and reaction mechanisms nih.govacs.orgnih.gov. These theoretical predictions can then guide experimental synthesis and characterization, reducing the need for extensive trial-and-error experimentation charlotte.eduacs.org.
For instance, integrated approaches have been used to study the effect of boron substitution in phosphosilicate bioactive glasses, revealing how boron incorporation influences the glass structure, density, and glass transition temperature through the formation of BO₃ and BO₄ units and the disruption of the Si-O network mdpi.com. Computational modeling can provide an atomistic picture of interactions, such as CO₂ adsorption on heteroatom-doped carbon surfaces, complementing experimental sorption capacity measurements acs.orgnih.gov. This synergy between computation and experiment is crucial for tailoring material compositions and structures for specific applications, such as optimizing bioactive glasses for metallic implant coatings or designing efficient CO₂ sorbents acs.orgnih.govmdpi.com.
Development of Novel Boron Phosphate Architectures and Nanostructures
Research frontiers in this compound also involve the creation of novel architectures and nanostructures to enhance material performance. Three-dimensional (3D) architectures, such as monolithic foams with multimodal hierarchically porous structures, have been developed from this compound. These structures, obtained through processes like one-step annealing of hydrogel precursors, exhibit self-supporting frames of hollow spheres and covering nanowires, leading to high surface area and permeability researchgate.net. Such hierarchical structures are beneficial for applications in catalysis, sensing, and adsorption researchgate.net.
Beyond this compound itself, related boron and phosphorus-containing nanostructures are also being explored. Examples include boron phosphide (B1233454) (BP) nanoparticles, nanowires, and thin films, which have garnered interest for their exceptional structural stability, wide bandgap, and high thermal conductivity, making them suitable for applications in thermal management, electronics, and optoelectronics mdpi.com. Metal-free boron/phosphorus co-doped nanoporous carbon materials have also been synthesized, demonstrating enhanced catalytic performance in reactions like benzyl (B1604629) alcohol oxidation nih.gov. The development of core-shell nanoparticles featuring a porous borate-phosphate shell on a metallic core has shown promise for electrocatalytic applications like the oxygen evolution reaction (OER) acs.org. Sonochemical methods are also being developed for the synthesis of small boron oxide nanoparticles with controlled sizes and morphologies scispace.com.
Refinement of Structure-Activity Relationships in Catalytic Design
A key aspect of advancing this compound research, particularly in catalysis, is the refinement of structure-activity relationships. Understanding how the structural features and electronic properties of this compound-based materials influence their catalytic performance is essential for designing more efficient catalysts nih.govresearchgate.net.
Studies on boron-doped materials, relevant to understanding boron's role in catalytic systems, have shown that the introduction of boron atoms can alter the electronic structures of active sites and create additional active sites nih.gov. For instance, in boron/phosphorus co-doped nanoporous carbon, doped boron atoms enhance electron density and facilitate different reaction pathways with lower energy barriers nih.gov. In boron-doped biochar, boronic ester structures and defect degrees have been identified as active sites for peroxydisulfate (B1198043) activation, demonstrating a clear structure-activity relationship in pollutant degradation researchgate.net. The electron deficiency of boron centers in boron carboxylates and phosphates has also been investigated in the context of catalyzing organic reactions, highlighting the importance of electronic properties in catalytic activity brandeis.edu. Computational methods, such as density functional theory, play a vital role in elucidating these relationships by providing insights into molecular interactions and reaction mechanisms at the atomic level nih.govacs.orgnih.govacs.org.
Advanced Materials Integration and Performance Optimization
Examples include the integration of boron and phosphorus into carbon materials for enhanced electrochemical performance in applications like lithium-ion batteries researchgate.net. Boron-phosphorus dual-doped hard carbon materials have been designed to improve sodium storage properties researchgate.net. Boron doping in lithium-rich layered oxide materials has shown significant improvements in cycling stability and rate capability for cathode applications, achieved by optimizing doping content and annealing temperatures acs.org. The formation of core-shell nanoparticles with a borate-phosphate shell on a metallic core exemplifies materials integration for enhanced electrocatalytic activity acs.org. These efforts highlight the trend towards creating composite or doped materials where this compound or related boron/phosphorus species contribute to improved functionality and performance in diverse advanced applications.
Q & A
Basic Research Questions
Q. How should experimental designs be structured to evaluate the effects of boron and phosphate interactions on plant growth?
- Methodological Answer: Use split-plot or randomized block designs (RBD) to isolate variables. For example, in agricultural studies, apply varying levels of phosphorus (e.g., 0–75 kg P₂O₅ ha⁻¹ via Single Super Phosphate) and boron (e.g., 0–1.5 kg B ha⁻¹ via borax) in factorial combinations. Replicate treatments three times to ensure statistical robustness. Pre-experiment soil analysis (e.g., pH, organic carbon, N-P-K levels) is critical to establish baseline conditions. Monitor growth parameters (e.g., yield, nutrient uptake) at regular intervals and analyze variance (ANOVA) to interpret treatment effects .
Q. What analytical methods are recommended for quantifying phosphate in boron phosphate-containing samples?
- Methodological Answer: Employ spectrophotometric phosphate analysis with a standard curve (e.g., 0–100 µM PO₄³⁻). Measure sample absorbance at 880 nm, exclude outliers, and use linear regression (e.g., Excel’s LINEST function) to calculate slope, intercept, and R². Report concentrations as mg/L P or PO₄³⁻, including 95% confidence intervals. Compare results with environmental standards (e.g., WHO guidelines) and correlate with secondary parameters like dissolved oxygen for ecological interpretations .
Advanced Research Questions
Q. How can contradictions between in vitro reproductive toxicity data and epidemiological findings on boron exposure be resolved?
- Methodological Answer: Address discrepancies by (1) evaluating confounding factors in epidemiological studies (e.g., lithium co-exposure, altitude effects on birth weight) and (2) comparing exposure thresholds. For example, animal studies classify boron compounds as “Category 1B” reproductive toxicants (H360FD), but human studies in high-exposure regions (e.g., Turkey, China) show no adverse sperm quality despite exceeding reference doses (RfD). Design follow-up studies with stratified cohorts (by gender/geography) and control for variables like occupational exposure duration and dietary intake .
Q. What computational approaches predict the structural and thermodynamic properties of this compound glasses?
- Methodological Answer: Combine statistical mechanics and topological constraint theory (TCT) to model coordination environments (e.g., boron’s transition from trigonal to tetrahedral coordination with modifiers like lithium). Use experimental data (e.g., ¹⁰B NMR) to parametrize enthalpy/entropy contributions. Validate predictions against glass transition temperatures (Tg) and intermediate-range structural units (e.g., superstructural borophosphate clusters). This approach enables property tailoring for applications like ion-conductive materials .
Q. How does this compound enhance electrocatalytic activity in water oxidation reactions?
- Methodological Answer: Investigate boron’s role in modifying transition metal-doped phosphate catalysts (e.g., zirconium phosphate). Use density functional theory (DFT) to assess boron’s electronic effects on active sites. Experimentally, synthesize nanostructured boron-doped carbons and evaluate their performance in hydrogen peroxide electrosynthesis. Characterize pore/defect impacts via TEM and XPS to optimize catalytic efficiency .
Q. What frameworks guide the formulation of research questions on this compound’s environmental impact?
- Methodological Answer: Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example:
- Population: Agricultural soils with varying boron/phosphate levels.
- Intervention: Boron-enriched fertilizers (e.g., borohumate).
- Outcome: Boron use efficiency and crop yield.
Ensure questions are hypothesis-driven (e.g., “Does this compound mitigate phosphorus leaching in sandy soils?”) and align with gaps identified in prior studies (e.g., limited data on long-term soil boron retention) .
Data Analysis and Interpretation
Q. How should researchers statistically validate interactions between boron and phosphate in agronomic trials?
- Methodological Answer: Perform two-way ANOVA to assess main effects (boron, phosphate) and interaction terms. Use Tukey’s HSD post hoc test for mean comparisons. Calculate boron use efficiency (BUE) as (Yieldₜᵣₜ − Yield₀)/B applied. Report p-values and effect sizes, and visualize interactions via response surface plots. For longitudinal data, apply mixed-effects models to account for temporal variability .
Synthesis and Characterization
Q. What strategies improve the stability of boron-containing polymeric materials for sensing applications?
- Methodological Answer: Incorporate hydrophilic segments (e.g., polyacrylic acid) into boronic acid-grafted copolymers to enhance solubility and binding affinity. Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Characterize binding kinetics via isothermal titration calorimetry (ITC) and validate biocompatibility through cytotoxicity assays .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound toxicity studies?
- Methodological Answer: Adhere to OECD Guidelines for chemical testing (e.g., TG 414, 421). Report exposure routes (oral, dermal), dosages (mg/kg/day), and vehicle controls (e.g., saline). For epidemiological studies, document confounding variables (e.g., altitude, co-exposures) and use standardized biomarkers (e.g., urinary boron). Share raw data and analysis scripts via repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
